molecular formula C12H10ClNO B6367234 3-(4-Chloro-3-methylphenyl)-2-hydroxypyridine, 95% CAS No. 1261920-16-4

3-(4-Chloro-3-methylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6367234
CAS RN: 1261920-16-4
M. Wt: 219.66 g/mol
InChI Key: LSMYULPZPZZVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chloro-3-methylphenyl)-2-hydroxypyridine (95%) is a chemical compound with a wide range of applications in the field of scientific research. It is a hydroxylated pyridine derivative with a molecular weight of 191.6 g/mol and a melting point of 142-144 °C. Its chemical formula is C9H8ClNO2, and it is most commonly used in the form of a white crystalline powder. This compound has been studied extensively in recent years due to its potential applications in biochemistry, physiology, and pharmacology. In

Scientific Research Applications

3-(4-Chloro-3-methylphenyl)-2-hydroxypyridine (95%) has been studied extensively in recent years due to its potential applications in biochemistry, physiology, and pharmacology. It has been used in the synthesis of various compounds, including small molecules, peptides, and proteins. It has also been used in the synthesis of a variety of compounds with therapeutic potential, including anti-inflammatory and anticancer agents. Additionally, it has been used in the synthesis of compounds with potential applications in the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methylphenyl)-2-hydroxypyridine (95%) is not yet fully understood. However, it is known to interact with various proteins and enzymes in the body, including those involved in cell signaling pathways. It is also known to interact with various receptors and ion channels, which can lead to changes in cellular metabolism and cell signaling pathways.
Biochemical and Physiological Effects
3-(4-Chloro-3-methylphenyl)-2-hydroxypyridine (95%) has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and anticancer properties. It has also been shown to have neuroprotective effects, which may have applications in the treatment of neurodegenerative diseases. Additionally, it has been shown to have antioxidant and antifungal properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(4-Chloro-3-methylphenyl)-2-hydroxypyridine (95%) in lab experiments is its wide range of applications. It can be used to synthesize various compounds with therapeutic potential, as well as compounds with potential applications in the treatment of neurodegenerative diseases. Additionally, it has been shown to have various biochemical and physiological effects, which can make it useful for studying the mechanisms of action of various drugs and compounds.
One of the main limitations of using 3-(4-Chloro-3-methylphenyl)-2-hydroxypyridine (95%) in lab experiments is its potential toxicity. It has been shown to be toxic to cells in vitro, and thus should be handled with caution in the laboratory. Additionally, it should not be used in experiments involving animals, as its potential toxicity could lead to adverse effects.

Future Directions

The potential applications of 3-(4-Chloro-3-methylphenyl)-2-hydroxypyridine (95%) are vast and varied. Further research is needed to better understand its mechanism of action and its potential therapeutic applications. Additionally, further research is needed to explore its potential applications in the synthesis of various compounds with therapeutic potential, as well as its potential applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to explore its potential applications in the study of cell signaling pathways and its potential use as an antioxidant and antifungal agent.

Synthesis Methods

3-(4-Chloro-3-methylphenyl)-2-hydroxypyridine (95%) can be synthesized through a two-step process. First, 4-chloro-3-methylphenol is reacted with ethylenediamine in the presence of a base catalyst to form 4-chloro-3-methylphenylhydrazine. This intermediate is then reacted with 2-chlorobenzaldehyde in the presence of a base catalyst to form 3-(4-chloro-3-methylphenyl)-2-hydroxypyridine (95%).

properties

IUPAC Name

3-(4-chloro-3-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8-7-9(4-5-11(8)13)10-3-2-6-14-12(10)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMYULPZPZZVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CNC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682862
Record name 3-(4-Chloro-3-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261920-16-4
Record name 3-(4-Chloro-3-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.